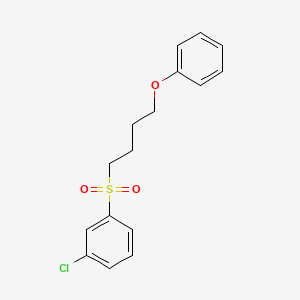

1-Chloro-3-(4-phenoxybutylsulfonyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

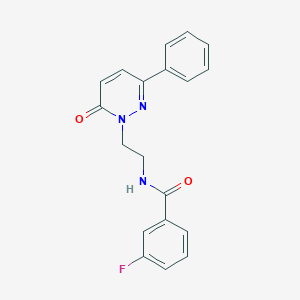

The molecular structure of “1-Chloro-3-(4-phenoxybutylsulfonyl)benzene” can be inferred from its name. It likely contains a benzene ring with a chlorine atom attached at the 1-position and a phenoxybutylsulfonyl group attached at the 3-position .Chemical Reactions Analysis

The chemical reactions involving “1-Chloro-3-(4-phenoxybutylsulfonyl)benzene” would depend on the conditions and reagents present. As an aromatic compound, it could potentially undergo electrophilic aromatic substitution or nucleophilic aromatic substitution .Aplicaciones Científicas De Investigación

Catalysts for Chemical Reactions

- Oxo-vanadium (IV) phthalocyanine implanted onto modified SBA-15 has been explored as a catalyst for the direct hydroxylation of benzene to phenol in an acetonitrile-water medium, highlighting the potential use of chloro-functionalized compounds in catalysis and the importance of solvent systems in reaction efficacy (Farahmand, Ghiaci, & Asghari, 2020).

Synthetic Applications

- High molecular weight poly(p-phenyleneethynylenes) were synthesized through alkyne metathesis utilizing "instant" catalysts, indicating the role of chloro-functionalized compounds in facilitating polymerization reactions (Kloppenburg, Jones, & Bunz, 1999).

Medicinal Chemistry

- A study on the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one and their antimicrobial activity, demonstrating the utility of chloro-benzene derivatives in the development of antimicrobial agents (Dave et al., 2013).

Advanced Materials

- Poly(aryl ether sulfone ketone) was synthesized using a novel chloro-monomer, showcasing the importance of chloro-functionalized aromatic compounds in the creation of high-performance polymers (Zhang, 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

1-chloro-3-(4-phenoxybutylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO3S/c17-14-7-6-10-16(13-14)21(18,19)12-5-4-11-20-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFQYWPKSHWGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-(4-phenoxybutylsulfonyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)

![5-allyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2819132.png)

![3,8-bis(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819134.png)

![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)

![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)